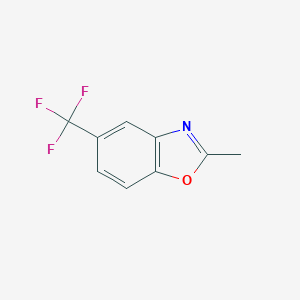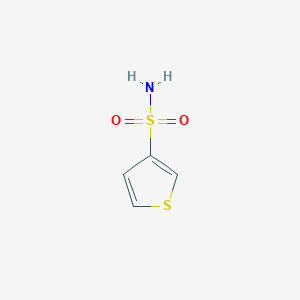
Thiophen-3-sulfonamid
Übersicht
Beschreibung
Thiophene-based sulfonamides are an important group in therapeutic applications . They are known to be potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes . They have shown potent inhibition effects on both isoenzymes at very small concentrations .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The isodensity surfaces of the frontier molecular orbitals (FMOs) are the same pattern in most of the compounds, but in some compounds are disturbed due to the presence of highly electronegative hetero-atoms .Chemical Reactions Analysis
Thiophene-based sulfonamides showed IC50 values in the range of 69 nM to 70 µM against hCA-I, 23.4 nM to 1.405 µM against hCA-II . Ki values were in the range of 66.49±17.15 nM to 234.99±15.44 µM against hCA-I, 74.88±20.65 nM to 38.04±12.97 µM against hCA-II .Physical and Chemical Properties Analysis
Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . It has a molar mass of approximately 84.14 g/mol . The compound has a boiling point of 84.1°C and a melting point of -38.3°C .Wissenschaftliche Forschungsanwendungen
Hemmung der Carboanhydrase
Thiophen-3-sulfonamid wurde auf sein Potenzial als Hemmstoff der Carboanhydrase untersucht. Diese Anwendung ist in therapeutischen Zusammenhängen von Bedeutung, insbesondere bei Erkrankungen, bei denen die Modulation der Carboanhydrase-Aktivität von Vorteil ist .
Antibakterielle Aktivität
Synthetische Derivate von Thiophen, einschließlich Sulfonamide, haben hemmende Wirkungen gegen verschiedene Bakterienstämme gezeigt. Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antibakterieller Mittel hin .
Computerchemie
Rechenstudien haben die strukturellen Eigenschaften von Thiophen-Sulfonamid-Derivaten untersucht. Diese Studien sind entscheidend für das Verständnis der Wechselwirkungen der Verbindung auf molekularer Ebene, was ihren Einsatz in verschiedenen chemischen Prozessen beeinflussen kann .
Synthese von Thiophenderivaten
this compound kann als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Thiophenderivate verwendet werden. Diese Derivate haben vielfältige Anwendungen, die von der Materialwissenschaft bis zur Pharmazie reichen .
Wirkmechanismus
Mode of Action
Thiophene-3-sulfonamide acts as a potent inhibitor of the carbonic anhydrase isoenzymes . It binds to these enzymes, inhibiting their activity. The compound exhibits noncompetitive inhibitory properties, meaning it binds to a site other than the active site of the enzyme . The sulfonamide and thiophene moieties play a significant role in the inhibition of the enzymes .
Result of Action
The primary result of Thiophene-3-sulfonamide’s action is the inhibition of carbonic anhydrase isoenzymes, leading to a disruption in pH regulation and carbon dioxide transport in the body . This can have various downstream effects depending on the physiological context.
Zukünftige Richtungen
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
Biochemische Analyse
Biochemical Properties
Thiophene-3-sulfonamide has been identified as a potent inhibitor of carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II) isolated from human erythrocytes . These enzymes play crucial roles in various biochemical reactions, and the inhibition of these enzymes by Thiophene-3-sulfonamide can have significant biochemical implications .
Cellular Effects
The effects of Thiophene-3-sulfonamide on cells are primarily related to its inhibitory action on carbonic anhydrase enzymes . By inhibiting these enzymes, Thiophene-3-sulfonamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Thiophene-3-sulfonamide involves its interaction with the active site of carbonic anhydrase enzymes . The compound inhibits these enzymes by interacting out of the catalytic active site . The sulfonamide and thiophene moieties of the compound play a significant role in the inhibition of the enzymes .
Metabolic Pathways
Given its inhibitory action on carbonic anhydrase enzymes, it may influence metabolic processes that involve these enzymes .
Eigenschaften
IUPAC Name |
thiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJZHYWAXLWLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360881 | |
| Record name | thiophene-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64255-63-6 | |
| Record name | thiophene-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do thiophene-3-sulfonamide derivatives interact with their target, and what are the downstream effects of this interaction?
A1: Thiophene-3-sulfonamide derivatives, specifically those with structural features like aryloxycarbonyl or substituted phenylacetyl groups at the 2-position, exhibit antagonistic activity against endothelin receptors []. While the precise mechanism of action is not fully detailed in the provided abstracts, these compounds likely compete with endogenous endothelin peptides (ET-1, ET-2, ET-3) for binding to the receptors, primarily ETA and ETB []. This competitive binding inhibits the activation of downstream signaling pathways usually triggered by endothelin binding, leading to a reduction in vasoconstriction and other endothelin-mediated effects.
Q2: What is the significance of the specific structural modifications in N-(4-chloro-3-methyl-5-isoxazolyl)-2-((3,4-methylenedioxy)phenoxycarbonyl)thiophene-3-sulfonamide for its potency and selectivity as an endothelin receptor antagonist?
A2: The compound N-(4-chloro-3-methyl-5-isoxazolyl)-2-((3,4-methylenedioxy)phenoxycarbonyl)thiophene-3-sulfonamide stands out as a potent and selective ETA antagonist with an IC50 of 8.3 nM []. While detailed structure-activity relationship (SAR) studies are not presented in the abstracts, the presence of the 3,4-methylenedioxyphenoxycarbonyl group at the 2-position of the thiophene ring appears crucial for its high potency and selectivity. This suggests that this specific group interacts favorably with the ETA receptor binding site, leading to improved binding affinity compared to other analogs. Further research, including SAR studies and potentially computational modeling, could elucidate the specific interactions responsible for the observed potency and selectivity profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
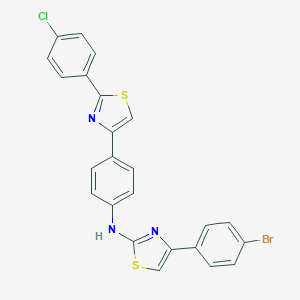
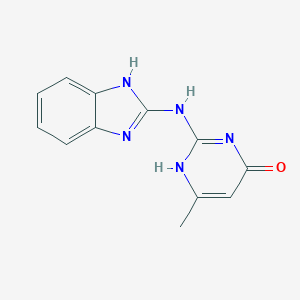
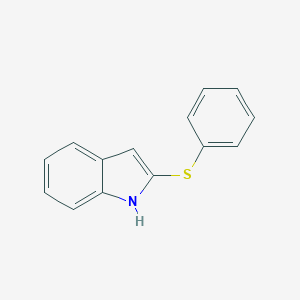
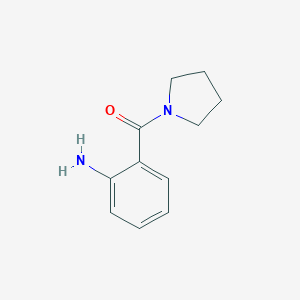

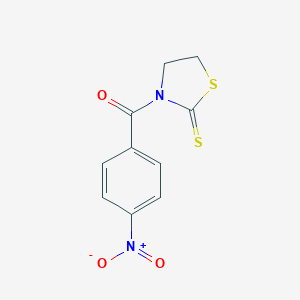
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)


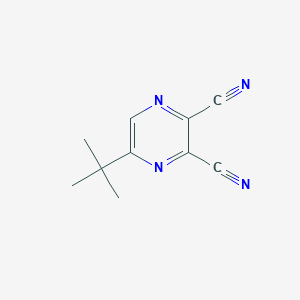
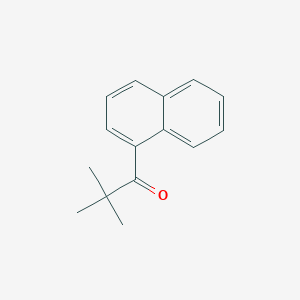
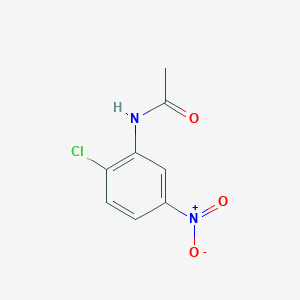
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
